

# Application Notes and Protocols for Oral Administration of AT13148 in Mice

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Compound of Interest		
Compound Name:	AT13148	
Cat. No.:	B1683962	Get Quote

### Introduction

AT13148 is an orally available, small-molecule, multi-AGC kinase inhibitor with potent antitumor activity.[1][2][3] It functions as an ATP-competitive inhibitor of several kinases within the AGC family, including AKT1/2/3, p70S6 Kinase (p70S6K), Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCKI/II).[4] This broad-spectrum inhibition disrupts critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which are frequently dysregulated in cancer, leading to reduced cell proliferation and induction of apoptosis.[3][5] Preclinical studies in various mouse xenograft models have demonstrated the efficacy of orally administered AT13148 in inhibiting tumor growth.[1][5][6]

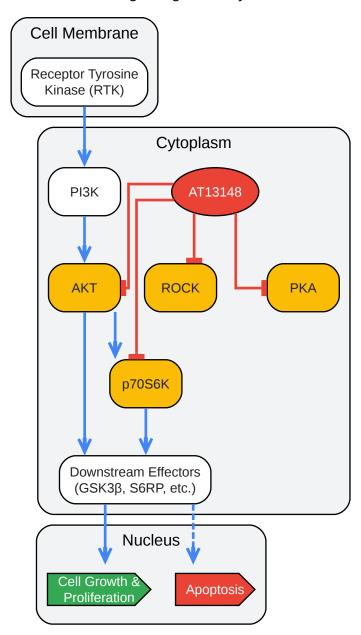
These application notes provide a comprehensive overview of the oral administration of **AT13148** in mice, including its mechanism of action, pharmacokinetic profile, and protocols for in vivo efficacy studies.

### **Mechanism of Action**

**AT13148** targets multiple kinases in the AGC family, which are crucial serine/threonine kinases regulated by secondary messengers.[3] By inhibiting key components of the PI3K/AKT/mTOR signaling cascade, **AT13148** effectively blocks downstream signals that promote cell growth, proliferation, and survival.[3] The compound has been shown to cause a substantial blockade of AKT, p70S6K, PKA, ROCK, and SGK substrate phosphorylation.[1][2] This multi-targeted approach may offer advantages in overcoming resistance mechanisms associated with single-target inhibitors.[1][2]



Below is a diagram illustrating the signaling pathway targeted by AT13148.



AT13148 Signaling Pathway Inhibition

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AT13148 inhibits multiple AGC kinases.

# Quantitative Data Summary In Vitro Kinase Inhibition



Kinase	IC <sub>50</sub> (nM)
AKT1	38[4][7]
AKT2	402[4][7]
AKT3	50[4][7]
p70S6K	8[4]
PKA	3[4]
ROCKI	6[4]
ROCKII	4[4]

**In Vitro Cell Proliferation** 

Cell Line	Gl <sub>50</sub> (μM)
Various Cancer Cell Lines	1.5 - 3.8[1][4][7]

Pharmacokinetics in BALB/c Mice

Parameter	Value	Route	Dose
Clearance	1.68 L/h/kg	IV	5 mg/kg[1]
Volume of Distribution	9.05 L/kg	IV	5 mg/kg[1]
Terminal Half-life	2.83 hours	IV	5 mg/kg[1]
Bioavailability	Complete	Oral	5 mg/kg[1][7]

Note: Increasing oral doses from 5 to 50 mg/kg showed linear pharmacokinetics. [1]

## In Vivo Efficacy in Xenograft Models



Xenograft Model	Dosing Regimen	Outcome
BT474 (Breast Cancer)	40 mg/kg p.o., 2 consecutive days, 3 days rest	Significant antitumor activity[1]
PC3 (Prostate Cancer)	Not specified	Antitumor efficacy shown[1]
MES-SA (Uterine Sarcoma)	Not specified	Antitumor efficacy shown[1]
HGC27 (Gastric Cancer)	Daily oral gavage	Significantly inhibited tumor growth[5]

## **Experimental Protocols**

# Protocol 1: Oral Administration of AT13148 in Mice for Efficacy Studies

This protocol outlines the general procedure for administering **AT13148** to mice bearing tumor xenografts to assess its antitumor efficacy.

#### Materials:

- AT13148
- Vehicle solution (e.g., 10% DMSO, 1% Tween-20 in 89% saline)[8]
- Female athymic nude mice (or other appropriate strain)
- Tumor cells for implantation (e.g., BT474, HGC27)
- Calipers
- Oral gavage needles
- Syringes
- Balance

#### Procedure:



#### • Tumor Cell Implantation:

- Subcutaneously implant tumor cells into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Preparation of Dosing Solution:
  - Prepare a stock solution of AT13148 in a suitable solvent (e.g., DMSO).
  - On each dosing day, dilute the stock solution to the final desired concentration with the vehicle. Ensure the final solution is homogenous.

#### Oral Administration:

- Weigh each mouse to determine the precise volume of the dosing solution to be administered.
- $\circ$  Administer the prepared **AT13148** solution or vehicle control to the mice via oral gavage. A typical dosing volume is 10  $\mu$ L/g of body weight.
- Follow the specified dosing schedule (e.g., daily, or intermittent as described in the table above).

#### Monitoring and Data Collection:

- Monitor the body weight and general health of the mice regularly (e.g., 3 times weekly).
- Measure tumor volume using calipers at regular intervals (e.g., 3 times weekly). Tumor volume can be calculated using the formula: (length x width²)/2.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic biomarker analysis).

#### Data Analysis:



- Calculate the mean tumor volume and body weight for each group at each time point.
- Assess the antitumor efficacy by comparing the tumor growth in the AT13148-treated groups to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.

## Protocol 2: Pharmacokinetic Analysis of AT13148 in Mice

This protocol describes the procedure for determining the pharmacokinetic profile of **AT13148** in mice following oral administration.

#### Materials:

- AT13148
- Vehicle solution
- Male athymic BALB/c mice[8]
- Oral gavage needles
- Syringes
- Blood collection tubes (e.g., containing an anticoagulant like EDTA)
- Centrifuge
- Equipment for sample analysis (e.g., LC-MS/MS)[8]

#### Procedure:

- Dosing:
  - Administer a single dose of AT13148 orally to a cohort of mice.
- Sample Collection:

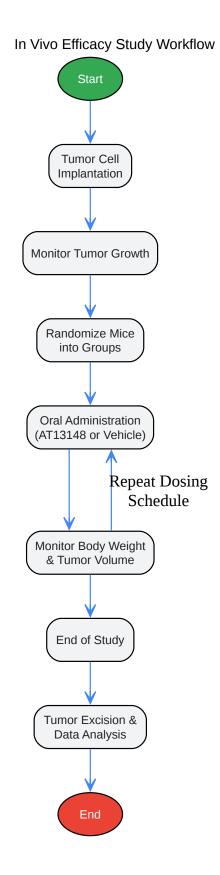


- At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 16, 24, and 72 hours), collect blood samples from a subset of mice (typically 3-5 mice per time point).
  [8]
- Blood can be collected via methods such as retro-orbital bleeding or terminal cardiac puncture.
- Immediately place the blood into tubes containing anticoagulant.
- Plasma Preparation:
  - Centrifuge the blood samples to separate the plasma.
  - Carefully collect the plasma supernatant and store it at -80°C until analysis.
- Sample Analysis:
  - Determine the concentration of AT13148 in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
- Pharmacokinetic Parameter Calculation:
  - Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance, volume of distribution, and half-life.

### **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for an in vivo efficacy study of **AT13148**.





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Workflow for in vivo efficacy studies.



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